![molecular formula C18H11N B282151 Acenaphtho[1,2-b]indole](/img/structure/B282151.png)
Acenaphtho[1,2-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acenaphtho[1,2-b]indole (ABI) is a polycyclic aromatic hydrocarbon that has gained significant attention in recent years due to its potential applications in scientific research. ABI is a heterocyclic compound that contains two fused aromatic rings and a nitrogen atom in its structure. It is a versatile compound that can be synthesized using various methods and has a wide range of applications in the fields of chemistry, biology, and medicine.
作用机制
The mechanism of action of Acenaphtho[1,2-b]indole is not fully understood, but it has been reported to act on various cellular pathways. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. Acenaphtho[1,2-b]indole has also been reported to inhibit the expression of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
Acenaphtho[1,2-b]indole has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis. Acenaphtho[1,2-b]indole has also been reported to modulate the immune system and exhibit neuroprotective effects.
实验室实验的优点和局限性
Acenaphtho[1,2-b]indole has several advantages for use in lab experiments. It is a versatile compound that can be easily synthesized and modified to suit specific research needs. Acenaphtho[1,2-b]indole also exhibits a wide range of biological activities, making it a useful tool for studying various cellular pathways. However, Acenaphtho[1,2-b]indole has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
The potential applications of Acenaphtho[1,2-b]indole in scientific research are vast, and several future directions can be explored. These include the development of Acenaphtho[1,2-b]indole-based drugs for the treatment of cancer, inflammation, and viral infections. Further research is also needed to fully understand the mechanism of action of Acenaphtho[1,2-b]indole and its potential toxicity. Additionally, the use of Acenaphtho[1,2-b]indole as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy can be further explored.
合成方法
The synthesis of Acenaphtho[1,2-b]indole can be achieved through several methods, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling, and Sonogashira coupling. These methods have been reported to provide high yields of Acenaphtho[1,2-b]indole and have been extensively used in the synthesis of this compound.
科学研究应用
Acenaphtho[1,2-b]indole has been widely used in scientific research due to its unique properties and potential applications. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-viral activities, making it a promising compound for drug development. Acenaphtho[1,2-b]indole has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
属性
分子式 |
C18H11N |
|---|---|
分子量 |
241.3 g/mol |
IUPAC 名称 |
9-azapentacyclo[9.7.1.02,10.03,8.015,19]nonadeca-1(18),2(10),3,5,7,11,13,15(19),16-nonaene |
InChI |
InChI=1S/C18H11N/c1-2-10-15-12(7-1)17-13-8-3-5-11-6-4-9-14(16(11)13)18(17)19-15/h1-10,19H |
InChI 键 |
UKYUPGOQZKKWDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC5=C4C3=CC=C5 |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC5=C4C3=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
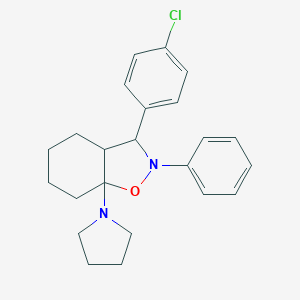
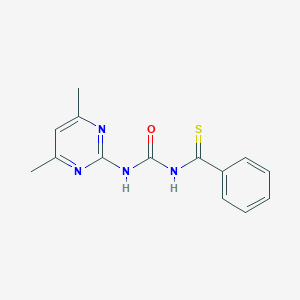
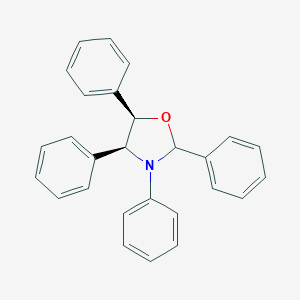
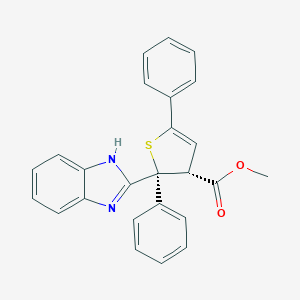

![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
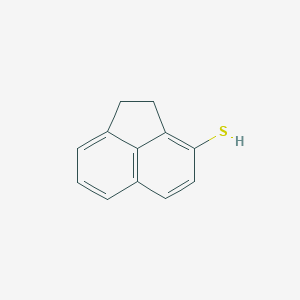
![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)
